

Mass spectrometry of "But-2-ene-1,3-diol"

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	But-2-ene-1,3-diol	
Cat. No.:	B15448487	Get Quote

An Application Note on the Mass Spectrometry of But-2-ene-1,4-diol

Introduction

But-2-ene-1,4-diol (C₄H₈O₂) is an unsaturated diol that serves as a significant intermediate in the synthesis of various industrial and pharmaceutical products, including insecticides, resins, and Vitamin B6.[1] It exists as two geometric isomers, cis (Z) and trans (E).[1][2][3][4][5] The characterization and quantification of but-2-ene-1,4-diol and its isomers are crucial for quality control and process optimization. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for this purpose. This application note details the mass spectrometric behavior of but-2-ene-1,4-diol under electron ionization and provides protocols for its analysis.

Mass Spectrometry Data and Fragmentation

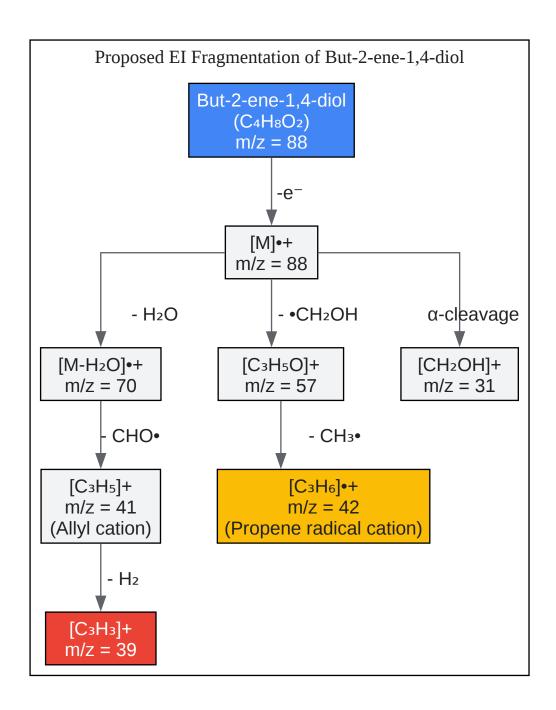
Electron Ionization (EI) is a widely used, high-energy ionization technique that results in extensive and reproducible fragmentation of molecules.[6][7] This fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation. The molecular weight of but-2-ene-1,4-diol is 88.1051 g/mol .[2][4][8]

Upon 70 eV electron ionization, but-2-ene-1,4-diol undergoes fragmentation to produce a series of characteristic ions. The mass spectrum is marked by the absence or very low abundance of the molecular ion peak (m/z 88), which is common for alcohols due to the facile loss of water or other small neutral molecules.

Proposed Fragmentation Pathway



The fragmentation of but-2-ene-1,4-diol is initiated by the removal of an electron to form the molecular ion [M]•+. This unstable ion then undergoes various fragmentation processes, including cleavage of C-C and C-O bonds and rearrangements. The most prominent fragmentation pathways are visualized in the diagram below.



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Caption: Proposed Electron Ionization fragmentation pathway for But-2-ene-1,4-diol.



Quantitative Mass Spectrum Data

The most significant ions observed in the electron ionization mass spectrum of (Z)-2-Butene-1,4-diol are summarized in the table below. The base peak, the most abundant ion, is typically observed at m/z 39 or 41.

m/z	Proposed Ion Fragment	Relative Intensity (%)[9]
88	[C ₄ H ₈ O ₂]•+ (Molecular Ion)	Very Low / Not Observed
70	[C ₄ H ₆ O]•+	Moderate
57	[C₃H₅O]+	Moderate
42	[C ₃ H ₆]•+	81.80
41	[C₃H₅]+	72.33
39	[C₃H₃]+	99.99 (Base Peak)
31	[CH ₂ OH]+	Moderate
29	[CHO]+ or [C₂H₅]+	46.62

Experimental Protocols

1. Sample Preparation

A standard protocol for preparing but-2-ene-1,4-diol for GC-MS analysis involves simple dilution.

- Objective: To prepare a sample solution suitable for GC-MS injection.
- Materials:
 - But-2-ene-1,4-diol standard
 - Methanol or Dichloromethane (GC grade)
 - Volumetric flasks (1 mL, 10 mL)



- Micropipettes
- GC vials with septa caps
- Procedure:
 - Prepare a stock solution of 1 mg/mL by accurately weighing ~10 mg of but-2-ene-1,4-diol and dissolving it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.
 - Perform serial dilutions of the stock solution to prepare working standards of desired concentrations (e.g., 1, 5, 10, 20, 50 μg/mL).
 - Transfer 1 mL of each working standard into a GC vial and seal with a septum cap.
 - For unknown samples, dissolve a known amount in the solvent and dilute to fall within the calibration range.

2. GC-MS Analysis Protocol

This protocol provides typical instrument parameters for the analysis of but-2-ene-1,4-diol. Parameters may require optimization based on the specific instrument and column used.

- Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an El source.
- Gas Chromatograph (GC) Conditions:
 - Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
 - Injection Volume: 1 μL
 - Inlet Temperature: 250 °C
 - Injection Mode: Split (Split ratio 20:1)
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:



Initial temperature: 60 °C, hold for 2 minutes.

Ramp: Increase to 240 °C at a rate of 10 °C/min.

■ Final hold: Hold at 240 °C for 5 minutes.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI)[6][10]

Ionization Energy: 70 eV[10]

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Mode: Full Scan

Mass Range: m/z 35 - 200

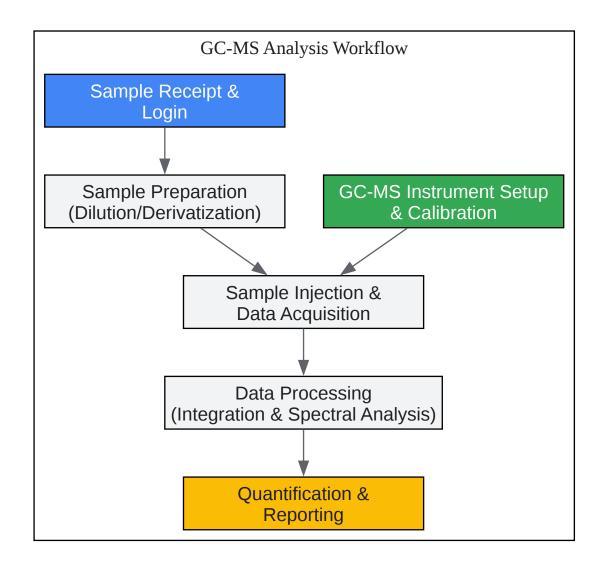
Solvent Delay: 3 minutes

Note on Isomer Separation: While the above GC protocol can detect but-2-ene-1,4-diol, complete baseline separation of cis and trans isomers may require specialized chiral columns and optimized temperature programs. Alternatively, High-Performance Liquid Chromatography (HPLC) with chiral columns has been shown to effectively separate the isomers prior to MS detection.[5]

Workflow for Analysis

The general workflow for the analysis of but-2-ene-1,4-diol using GC-MS is a systematic process from sample receipt to final data reporting.





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- To cite this document: BenchChem. [Mass spectrometry of "But-2-ene-1,3-diol"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15448487#mass-spectrometry-of-but-2-ene-1-3-diol]

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